PA-9 Demonstrates Sub-Nanomolar to Low-Nanomolar Potency Against PAC1 Receptor-Driven cAMP Elevation
PA-9 inhibits PACAP-induced cAMP elevation with an IC50 of 5.6 nM in PAC1-expressing CHO cells, representing a 5.4-fold improvement over the peptide antagonist PACAP 6-38 (IC50 30 nM) and a 2.8-fold lower potency than the related small molecule PA-8 (IC50 2.0 nM), positioning PA-9 as an intermediate-potency tool with a distinct pharmacological profile [1].
PACAP 6‑38 = 30 nM
PA‑8 = 2.0 nM
| Evidence Dimension | Inhibition of PACAP-induced cAMP elevation |
|---|---|
| Target Compound Data | IC50 = 5.6 nM |
| Comparator Or Baseline | PACAP 6-38 (IC50 = 30 nM); PA-8 (IC50 = 2.0 nM) |
| Quantified Difference | PA-9 is 5.4-fold more potent than PACAP 6-38; 2.8-fold less potent than PA-8 |
| Conditions | PAC1 receptor-expressing CHO cells; PACAP stimulation; cAMP assay |
Why This Matters
The 5.6 nM potency of PA-9 defines a specific activity window for SAR studies and ensures robust in vitro target engagement without the ultra-high potency of PA-8, which may be advantageous for certain dosing paradigms.
- [1] Takasaki I, et al. J Pharmacol Exp Ther. 2018; In Silico Screening Identified Novel Small-molecule Antagonists of PAC1 Receptor. View Source
